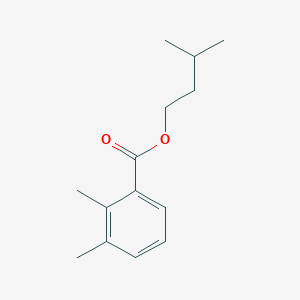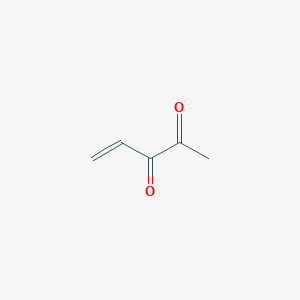
4-Pentene-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentene-2,3-dione is an organic compound with the molecular formula C5H6O2. It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure. This compound is characterized by the presence of a double bond between the fourth and fifth carbon atoms, making it an unsaturated diketone. The structure of this compound can be represented as CH2=CH-CO-CO-CH3.
準備方法
Synthetic Routes and Reaction Conditions: 4-Pentene-2,3-dione can be synthesized through various organic reactions. One common method involves the aldol condensation of acetaldehyde and acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the double bond.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of 4-pentene-2-ol. This process involves the use of metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms, resulting in the formation of the diketone.
化学反応の分析
Types of Reactions: 4-Pentene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The carbonyl groups in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonyl groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted diketones or alcohols.
科学的研究の応用
4-Pentene-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: this compound is used in the production of flavoring agents and fragrances due to its unique chemical properties.
作用機序
The mechanism of action of 4-Pentene-2,3-dione involves its interaction with various molecular targets. The carbonyl groups in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The double bond in the structure also allows for potential interactions with reactive oxygen species, contributing to its biological effects.
類似化合物との比較
Pentane-2,3-dione: A saturated diketone with similar carbonyl groups but lacking the double bond.
Butane-2,3-dione: Another diketone with a shorter carbon chain.
Hexane-2,3-dione: A longer-chain diketone with similar functional groups.
Uniqueness of 4-Pentene-2,3-dione: The presence of the double bond in this compound distinguishes it from other diketones, providing unique reactivity and potential applications. This structural feature allows for additional chemical transformations and interactions that are not possible with saturated diketones.
特性
CAS番号 |
91238-45-8 |
|---|---|
分子式 |
C5H6O2 |
分子量 |
98.10 g/mol |
IUPAC名 |
pent-4-ene-2,3-dione |
InChI |
InChI=1S/C5H6O2/c1-3-5(7)4(2)6/h3H,1H2,2H3 |
InChIキー |
DIZBESKOLJEDAW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
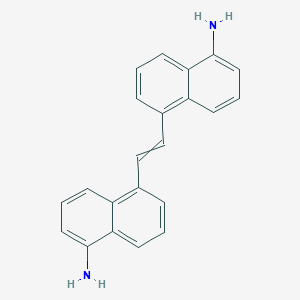


![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)
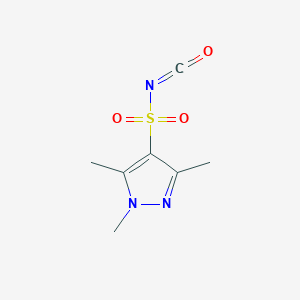
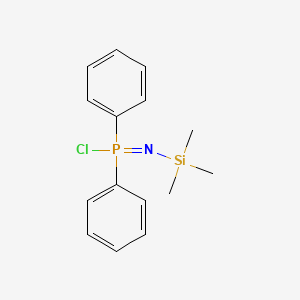
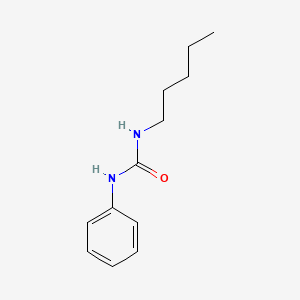

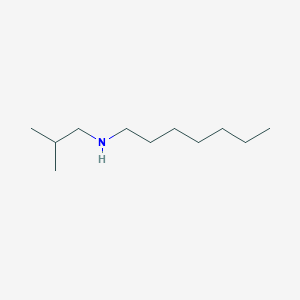
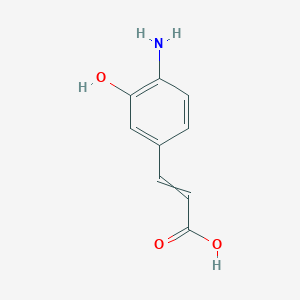
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
